2-Methylocta-1,5-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61890-75-3 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2-methylocta-1,5-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h5-6H,2,4,7-8H2,1,3H3 |
InChI Key |
MLBKUPGJFUIINM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(=C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylocta 1,5 Diene and Its Analogues
Regioselective and Stereoselective Synthetic Pathways to 2-Methylocta-1,5-diene
Organometallic reagents are fundamental tools in carbon-carbon bond formation, providing nucleophilic carbon sources that can be coupled with various electrophiles. nih.gov The use of transition metals as catalysts in these reactions has dramatically expanded their scope and utility. thieme-connect.de
The coupling of Grignard reagents (organomagnesium halides) with organic halides, often catalyzed by a transition metal, is a classic method for C-C bond formation known as the Kharasch Reaction. google.com While historically challenged by issues of low yield and selectivity, modern variations have improved its applicability. google.com For the synthesis of a target like this compound, a catalyzed cross-coupling between an appropriate Grignard reagent and an allylic halide can be envisioned. A copper catalyst, for instance, can be added to a cooled solution of the alkyl halide and Grignard reagent in a solvent like tetrahydrofuran (B95107) (THF) to facilitate the reaction. google.com
A potential pathway could involve the reaction of sec-butylmagnesium chloride with 1-chloro-2-methylbuta-1,3-diene. However, controlling the regioselectivity of the addition to the conjugated diene system is a significant challenge. A more controlled approach would be the coupling of a pentenyl Grignard reagent with a methyl-substituted vinyl halide.
Table 1: Illustrative Grignard Coupling for Diene Synthesis
| Reactant 1 (Grignard) | Reactant 2 (Halide) | Catalyst | Proposed Product |
| (E)-pent-2-en-1-ylmagnesium bromide | 2-chloropropene | CuCl₂ | This compound |
The reaction mechanism for transition metal-catalyzed couplings with Grignard reagents generally involves the formation of a dialkylmetal species, followed by reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst. thieme-connect.de
Nickel-based catalysts are effective for a variety of transformations, including the hydrodehalogenation of organohalides and, more synthetically useful for this context, cross-coupling reactions. nih.govmdpi.com Nickel's advantages include being more earth-abundant and less expensive than precious metals like palladium. youtube.com Nickel-catalyzed cross-electrophile coupling reactions can form C-C bonds by coupling two different organic electrophiles. youtube.com
In the context of diene synthesis, a nickel-catalyzed dehalogenative cross-coupling could unite two vinyl halide fragments. For instance, the coupling of 1-bromobut-2-ene and 2-bromopropene (B1265445) could theoretically form the carbon skeleton of this compound. Nickel complexes are effective catalysts for such reactions due to their ability to undergo facile oxidative addition and their tendency for slow β-hydride elimination. nih.gov The reaction often employs a stoichiometric reductant, such as zinc powder, and a suitable ligand like PyBox to control the catalyst's reactivity and selectivity. nih.gov
Table 2: Nickel Catalyst Systems in Cross-Coupling Reactions
| Nickel Catalyst | Ligand | Reductant | Typical Substrates |
| NiCl₂ | dppf | - | Neopentyl Iodide, Aryl Grignard thieme-connect.de |
| NiCl₂·DME | PyBox | Zn | Iodo acetal, Activated olefins nih.gov |
| Ni-Phen@TiO₂-800 | 1,10-phenanthroline | H₂ | Aryl Halides nih.gov |
The mechanism can proceed through radical pathways, which presents a challenge for controlling stereoselectivity. nih.gov However, for many applications, the efficiency and functional group tolerance of nickel catalysis make it a powerful synthetic tool. nih.govrsc.org
Palladium-catalyzed reactions represent one of the most powerful and versatile methodologies for the construction of C-C bonds, particularly for the synthesis of conjugated dienes. rsc.org These methods often offer high yields and excellent control over the stereochemistry of the resulting double bonds. acs.org A wide range of aryl and vinylic halides can react with various coupling partners under palladium catalysis to produce diene products. organic-chemistry.org
One prominent strategy is the coupling of an allyl bromide with an α-diazoester, which proceeds through a π-allylic palladium carbene complex and subsequent migratory insertion. rsc.org Another highly effective approach involves the reaction of vinylic halides with organoboranes (Suzuki coupling) or organozinc reagents (Negishi coupling). rsc.orguva.es For synthesizing this compound, a Suzuki coupling could be employed between (E)-(pent-2-en-1-yl)boronic acid and 2-bromopropene.
The choice of palladium catalyst and ligands is crucial for reaction efficiency. Common catalysts include Pd(dba)₂, Pd(OAc)₂, and PdCl₂(PPh₃)₂, which are often used with phosphine (B1218219) ligands to stabilize the active Pd(0) species. organic-chemistry.org The reaction mechanism typically involves an oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the diene product and regenerate the Pd(0) catalyst. mit.edu
Table 3: Common Palladium Catalysts for Diene Synthesis
| Catalyst | Ligand(s) | Base | Solvent |
| Pd(dba)₂ | PPh₃ | K₂CO₃ | DMA organic-chemistry.org |
| Pd(OAc)₂ | PPh₃ | LiCl | DMF thieme-connect.de |
| PdCl₂(PPh₃)₂ | - | - | THF thieme-connect.de |
| [Pd(π-allyl)Cl]₂ | Xantphos | - | 1,4-dioxane nih.gov |
Transition Metal-Catalyzed Formation of Dienes
The development of new chemical transformations catalyzed by transition metals provides chemists with powerful tools to face synthetic challenges, offering efficient methodologies with increased yield and selectivities. uva.esnih.gov These reactions are valuable for achieving challenging couplings and providing new opportunities in chemo- and regioselectivity. mdpi.com
Cross-coupling reactions are a class of reactions in organic chemistry that involve the coupling of two hydrocarbon fragments with the aid of a metal catalyst. researchgate.net Palladium-catalyzed cross-coupling reactions, in particular, have become an invaluable tool for the synthesis of complex molecules, including substituted dienes and anilines. mit.edursc.org Several named reactions fall under this category, each utilizing a different organometallic reagent.
Suzuki Reaction: Couples an organoboron compound with an organic halide. mdpi.com It is known for its mild reaction conditions and the low toxicity of its boron byproducts.
Negishi Reaction: Employs an organozinc reagent as the nucleophilic partner. uva.es Organozinc compounds are often highly reactive, allowing for efficient coupling.
Stille Reaction: Uses organotin compounds (stannanes). While highly effective and tolerant of many functional groups, the toxicity of tin reagents is a significant drawback.
Heck Reaction: Uniquely couples an organic halide directly with an alkene, without the need for a pre-formed organometallic reagent for the alkene component. uva.esmdpi.com
These methodologies allow for the rapid and selective construction of two carbon-carbon bonds in a single reaction, making them highly attractive for building complex structures like substituted dienes. acs.org The choice of method often depends on the functional group tolerance required and the availability of the starting materials.
Table 4: Comparison of Cross-Coupling Reactions for Diene Synthesis
| Reaction Name | Organometallic Reagent | Electrophile | Typical Catalyst | Key Advantage |
| Suzuki | R-B(OR)₂ | R'-X | Pd(PPh₃)₄ | Low toxicity, stable reagents mdpi.com |
| Negishi | R-ZnX | R'-X | PdCl₂(dppf) | High reactivity uva.es |
| Stille | R-Sn(Alkyl)₃ | R'-X | Pd(PPh₃)₄ | High functional group tolerance |
| Heck | Alkene | R'-X | Pd(OAc)₂ | No pre-formed organometallic needed mdpi.com |
Isomerization-Driven Synthesis of Diene Systems
The synthesis of diene systems through isomerization represents an atom-economical approach to constructing conjugated and non-conjugated dienes. nih.gov This methodology relies on the rearrangement of double bonds within a molecule, often catalyzed by transition metals, to achieve the desired diene structure. For instance, ruthenium-catalyzed redox isomerization of propargyl alcohols can produce enones, showcasing a catalytic method for isomerization that avoids stoichiometric reagents. nih.gov While direct isomerization pathways to this compound are not extensively documented, the principle can be applied to suitable precursors. Isomerization reactions are valued for their high atom economy, as all atoms of the starting material are incorporated into the final product. nih.gov
Challenges in isomerization-driven synthesis include controlling the regioselectivity and stereoselectivity of the resulting double bonds. The final positions of the double bonds are determined by thermodynamic and kinetic factors, which can be influenced by the choice of catalyst and reaction conditions.
Enantioselective Diene Synthesis
Enantioselective synthesis is crucial for producing chiral molecules with specific biological activities. In the context of dienes, this involves creating structures with defined stereocenters. While challenging, several methods have been developed for the enantioselective synthesis of diene-containing compounds. nih.gov Nickel-catalyzed hydrofunctionalization of 1,3-dienes, for example, allows for the synthesis of enantioenriched allylic ethers from alcohols using a Ni-DuPhos catalytic system. nih.gov
Another approach involves the use of chiral catalysts in coupling reactions or cycloadditions to control the stereochemical outcome. For instance, a highly enantioselective synthesis of certain helical dithia wikipedia.orghelicenes is achieved through successive gold-catalyzed intramolecular alkyne hydroarylation events, where the second cyclization is the enantiodetermining step. nih.gov Such strategies, while applied to more complex systems, demonstrate the potential for creating chiral diene structures with high enantiomeric excess (ee).
Table 1: Examples of Catalytic Systems for Enantioselective Transformations
| Reaction Type | Catalyst System | Outcome |
| Hydrofunctionalization of 1,3-dienes | Ni-DuPhos | Enantioenriched allylic ethers |
| Intramolecular Alkyne Hydroarylation | Gold complex with TADDOL-derived phosphonite ligand | Dithia wikipedia.orghelicenes with excellent ee values nih.gov |
| Diarylmethylation of 1,3-dicarbonyls | Copper catalyst | Construction of two contiguous stereocenters with high stereoselectivity researchgate.net |
Olefin Metathesis Strategies for Diene Construction
Olefin metathesis is a powerful and versatile reaction in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org It involves the redistribution of alkene fragments catalyzed by transition metal alkylidene complexes, such as those based on ruthenium (Grubbs catalysts) or molybdenum. wikipedia.orglibretexts.org This reaction is highly valued for its functional group tolerance and its ability to create complex molecules from simpler precursors. utc.edunih.gov
Several types of olefin metathesis can be employed for diene synthesis:
Cross Metathesis (CM): This involves the reaction between two different alkenes. For the synthesis of a diene like this compound, CM could potentially couple two smaller olefin fragments. utc.edunih.gov Enyne cross-metathesis, reacting an alkene with an alkyne, is a particularly atom-efficient method to produce 1,3-dienes. mdpi.commdpi.com
Ring-Closing Metathesis (RCM): RCM transforms a molecule with two terminal alkenes into a cyclic alkene, releasing a small olefin like ethylene (B1197577). While not directly applicable to acyclic dienes, it is a cornerstone of macrocycle synthesis. utc.edunih.gov
Acyclic Diene Metathesis (ADMET): This method uses α,ω-dienes to form polymers and can be conceptually reversed to produce dienes. libretexts.org
The Chauvin mechanism, which proposes a metallacyclobutane intermediate, is widely accepted to explain the reaction pathway. wikipedia.org The reaction's efficiency and selectivity have made it a key strategy in the synthesis of natural products and other complex organic molecules. mdpi.com
Stereospecific Synthesis of Diene Moieties
Controlling the geometry of the double bonds (E/Z stereochemistry) is a critical aspect of diene synthesis. Stereospecific methods ensure that the stereochemistry of the starting materials directly determines the stereochemistry of the product. Several classic and modern synthetic reactions offer high levels of stereospecificity.
The Stille coupling, for example, which couples an organotin compound with an organohalide using a palladium catalyst, is known to proceed with retention of the stereochemistry of the reactants. mdpi.com This allows for the synthesis of conjugated dienes with a specific trans or cis configuration. Similarly, other palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be optimized to produce stereodefined conjugated dienes. organic-chemistry.org An oxidative Heck reaction using a Pd(II)/sulfoxide catalyst system has been shown to retard isomerization processes that previously limited the formation of stereodefined dienes. organic-chemistry.org Ruthenium-catalyzed oxidative cross-coupling of vinyl boronic acids can also achieve exclusive E,E-stereoselectivity under mild, ligand-free conditions. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
Atom Economy Maximization in Diene Formation
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.com Reactions with high atom economy are inherently less wasteful.
High Atom Economy Reactions: Addition reactions, cycloadditions (like the Diels-Alder reaction), rearrangements, and isomerization reactions are considered highly atom-economical as they, in theory, incorporate all atoms from the starting materials into the product. nih.govjocpr.com Olefin metathesis, particularly enyne metathesis, is also characterized by total atom efficiency. mdpi.com
Low Atom Economy Reactions: In contrast, substitution and elimination reactions often generate stoichiometric amounts of byproducts, leading to lower atom economy. nih.gov The Wittig reaction, a traditional method for alkene synthesis, is a classic example of a reaction with poor atom economy due to the formation of a stoichiometric amount of phosphine oxide byproduct. nih.gov
Table 2: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Characteristics | Atom Economy | Example |
| Addition/Cycloaddition | Reactants combine to form a single product | 100% (Ideal) | Diels-Alder Reaction jocpr.com |
| Isomerization/Rearrangement | Atoms within a molecule are rearranged | 100% (Ideal) | Ruthenium-catalyzed redox isomerization nih.gov |
| Olefin Metathesis | Alkene fragments are redistributed | High (often releases small, simple byproducts like ethylene) | Cross-Enyne Metathesis mdpi.com |
| Substitution/Elimination | A portion of the reactant is replaced or removed | Lower (generates stoichiometric byproducts) | Wittig Olefination nih.gov |
Development of Sustainable Solvent Systems and Solvent-Free Processes
Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry promotes the use of more sustainable alternatives or the elimination of solvents altogether. text2fa.ir
Solvent-free, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. text2fa.ir For instance, a pallado-catalyzed Mizoroki-Heck cross-coupling reaction has been successfully performed under solvent-free and ligand-free conditions to access various dienes and trienes. researchgate.net Similarly, controlling the reversibility of C-O bond formation in the hydrofunctionalization of 1,3-dienes was achieved by conducting the reaction in a solvent-free environment. nih.gov These approaches significantly reduce the environmental impact and can lead to more efficient and cost-effective chemical processes.
Application of Biocatalytic and Photochemical Approaches in Diene Chemistry
The synthesis of complex diene structures, including this compound and its analogues, has increasingly benefited from the development of advanced methodologies that offer high selectivity and milder reaction conditions. Among these, biocatalytic and photochemical approaches have emerged as powerful tools in modern organic synthesis, enabling novel transformations and access to unique molecular architectures.
Biocatalytic methods leverage the inherent selectivity of enzymes to perform complex chemical transformations with high precision. In the realm of diene chemistry, enzymes offer pathways to chiral molecules that are often challenging to obtain through traditional synthetic routes. For instance, dioxygenase enzymes, through microbial arene oxidation, can convert aromatic precursors into chiral cis-dihydroxylated dienes. chemrxiv.org This enzymatic dearomatization provides a valuable starting point for the synthesis of complex molecules. While the direct enzymatic synthesis of this compound is not widely documented, the principles of biocatalysis are broadly applicable to diene-containing structures.
Engineered enzymes are also expanding the scope of biocatalysis in diene chemistry. A notable example is the use of an engineered B12-dependent enzyme, CarH*, which can catalyze non-native radical cyclization reactions. mdpi.com This method allows for the dearomatization of inert arenes to produce bicyclic 1,3-diene products, demonstrating the potential of biocatalysis to construct complex cyclic diene systems. mdpi.com
Photochemical approaches, on the other hand, utilize light energy to drive chemical reactions, often leading to the formation of unique and strained molecular structures that are inaccessible through thermal methods. The photochemistry of dienes is rich and varied, encompassing reactions such as cis-trans isomerizations, electrocyclizations, and cycloadditions. researchgate.net
A significant advancement in the photochemical synthesis involving dienes is the use of visible-light photocatalysis. This technique allows for [2+2] cycloaddition reactions of 1,3-dienes under mild conditions, avoiding the high-energy UV radiation that can damage sensitive functional groups. nih.gov Transition metal complexes, such as those involving iridium, can act as photosensitizers, absorbing visible light and transferring the energy to the diene, thereby facilitating the cycloaddition. nih.gov This method has been successfully applied to a diverse range of 1,3-dienes to produce vinylcyclobutane products, which are versatile intermediates for further synthetic transformations. nih.gov
The table below summarizes key research findings in the application of these advanced methodologies to diene chemistry.
| Methodology | Research Focus | Key Findings |
| Biocatalysis | Enzymatic dearomatization of arenes | Dioxygenase enzymes can produce chiral cis-dihydroxylated dienes from aromatic precursors. chemrxiv.org |
| Engineered enzyme-catalyzed radical cyclization | An engineered B12-dependent enzyme (CarH*) facilitates the synthesis of bicyclic 1,3-dienes from inert arenes. mdpi.com | |
| Photochemistry | Visible-light mediated [2+2] cycloaddition | Iridium photocatalysts enable the [2+2] cycloaddition of a variety of 1,3-dienes using visible light, yielding vinylcyclobutane products. nih.gov |
| General photochemical reactions of dienes | Dienes undergo various photochemical transformations including cis-trans isomerizations, electrocyclizations, and cycloadditions upon photoexcitation. researchgate.net |
These biocatalytic and photochemical strategies represent the cutting edge of synthetic chemistry, offering innovative solutions for the construction of complex molecules containing diene functionalities. While direct applications to this compound may not be extensively reported, the principles and demonstrated transformations on analogous structures highlight the immense potential of these methods for future synthetic endeavors in diene chemistry.
Chemical Reactivity and Mechanistic Investigations of 2 Methylocta 1,5 Diene
Pericyclic Reactions Involving the 2-Methylocta-1,5-diene Framework
Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state. They are characterized by a redistribution of bonding electrons and are often highly stereospecific.
Diels-Alder Cycloadditions: Regio- and Stereochemical Control
The Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and an alkene, known as the dienophile. For a diene to participate, it must be able to adopt an s-cis conformation. The compound this compound, in its native form, is an isolated diene, meaning its double bonds are separated by more than one single bond. Consequently, it cannot directly function as the diene component in a Diels-Alder reaction.
For this compound to undergo a Diels-Alder cycloaddition, it must first be isomerized to a conjugated form, such as 2-methylocta-2,4-diene. Once this conjugated isomer is formed, its reaction with an unsymmetrical dienophile would be governed by established principles of regio- and stereochemical control.
Regioselectivity: The regioselectivity of the Diels-Alder reaction is dictated by the electronic properties of the substituents on both the diene and the dienophile. The reaction preferentially forms the constitutional isomer where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. For a 2-substituted diene like 2-methylocta-2,4-diene (with the methyl group being an electron-donating group), the reaction with a dienophile bearing an electron-withdrawing group (EWG), such as acrolein, would favor the "para" product (the 1,4-adduct). This is determined by aligning the atoms with the largest coefficients in the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).
Stereoselectivity: The stereochemical outcome is primarily governed by the "endo rule." The transition state that leads to the endo product is kinetically favored due to secondary orbital overlap, a stabilizing interaction between the p-orbitals of the electron-withdrawing group on the dienophile and the developing pi-system of the diene. This preference results in the substituent on the dienophile being oriented towards the diene in the transition state.
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Predicted Major Regioisomer | Predicted Major Stereoisomer | Governing Principle |
|---|---|---|---|---|
| 2-Methylocta-2,4-diene | Acrolein | "Para" (1,4-adduct) | Endo | FMO Theory / Endo Rule |
| 2-Methylocta-2,4-diene | Methyl acrylate | "Para" (1,4-adduct) | Endo | FMO Theory / Endo Rule |
Sigmatropic Rearrangements of this compound and Derivatives
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a pi-electron system. The classification [i,j] indicates that the sigma bond migrates to a new position (i-1) and (j-1) atoms away from its original location.
Cope Rearrangements
The Cope rearrangement is a-sigmatropic rearrangement of a 1,5-diene. This reaction is thermally allowed and proceeds through a concerted, cyclic transition state, typically resembling a chair conformation to minimize steric interactions. The reaction is reversible, and the equilibrium position is determined by the relative thermodynamic stability of the starting material and the product.
For this compound, heating would induce a-sigmatropic rearrangement. The methyl group at the C-2 position influences the equilibrium. The rearrangement leads to the formation of 4-methylocta-1,5-diene. In this specific case, the starting material has a disubstituted double bond and a monosubstituted double bond, while the product has two disubstituted double bonds. According to Zaitsev's rule, more substituted alkenes are more stable. Therefore, the equilibrium would likely favor the rearranged product, 4-methylocta-1,5-diene.
| Starting Material | Transition State Geometry | Product | Driving Force |
|---|---|---|---|
| This compound | Chair-like | 4-Methylocta-1,5-diene | Formation of a thermodynamically more stable, more substituted alkene. |
Claisen Rearrangements
The Claisen rearrangement is the-sigmatropic rearrangement of an allyl vinyl ether, which upon heating yields a γ,δ-unsaturated carbonyl compound. This reaction is analogous to the Cope rearrangement but with an oxygen atom in the framework. The reaction is driven by the formation of a stable carbonyl group.
To undergo a Claisen rearrangement, this compound must first be converted into a suitable derivative. For instance, epoxidation of the 5,6-double bond followed by base-catalyzed rearrangement could yield 2-methylocta-1,5-dien-4-ol. This allylic alcohol could then be reacted with an orthoester in a Johnson-Claisen rearrangement or converted to a vinyl ether. Heating this allyl vinyl ether derivative would initiate the-sigmatropic shift through a chair-like transition state, leading to the formation of a γ,δ-unsaturated ketone.
Hydrogen Shift Reactions
Sigmatropic hydrogen shifts are classified by the number of atoms over which the hydrogen atom migrates.
** Hydrogen Shifts:** A thermal-hydrogen shift involves the migration of a hydrogen atom across a five-atom, conjugated pi-system. This reaction proceeds suprafacially, meaning the hydrogen atom remains on the same face of the pi-system throughout the migration. As this compound is not a conjugated system, it cannot directly undergo a thermal-hydrogen shift. Isomerization to a conjugated diene, such as 3-methylocta-1,3-diene, would be a prerequisite. In this conjugated isomer, a suprafacial-hydrogen shift would be thermally allowed and would lead to the formation of 3-methylocta-2,4-diene. Such shifts are common in cyclic and acyclic systems at elevated temperatures.
** Hydrogen Shifts:** A thermal-hydrogen shift from an sp³ carbon is forbidden by the Woodward-Hoffmann rules to occur via a suprafacial pathway. The alternative antarafacial shift, where the hydrogen would have to migrate to the opposite face of the pi-system, is geometrically impossible for a hydrogen atom. Therefore, uncatalyzed thermal-hydrogen shifts are not observed in systems like this compound.
Transition Metal-Catalyzed Transformations of this compound
The double bonds in this compound serve as handles for a variety of transition metal-catalyzed reactions. These processes offer powerful methods for selective functionalization that are often not achievable through other means.
Another important transformation is rhodium-catalyzed cycloaddition. For example, in a [5+2] cycloaddition, the two double bonds of the 1,5-diene can react with a vinylcyclopropane, which acts as a five-carbon component after ring-opening by the rhodium catalyst, to form eight-membered rings. Similarly, rhodium catalysts can mediate [2+2+2] cycloadditions, where the two double bonds of this compound could react with an alkyne to construct a new six-membered ring fused to the original carbon chain. The specific ligands on the metal center are crucial for controlling the chemo- and regioselectivity of these transformations.
| Reaction Type | Typical Catalyst | General Transformation | Potential Product Class |
|---|---|---|---|
| Difunctionalization | Palladium(II) | Addition of two nucleophiles across the diene system. | Diamines, diols, amino alcohols |
| [2+2+2] Cycloaddition | Rhodium(I) | Reaction of the two double bonds with an alkyne. | Bicyclic compounds with a six-membered ring |
| Cycloisomerization | Palladium(II), Rhodium(I) | Intramolecular rearrangement to form cyclic products. | Methylenecyclopentanes |
Hydrofunctionalization Reactions
Hydrofunctionalization reactions of dienes are atom-economical methods for the introduction of new functional groups. The reactivity of this compound in these transformations is influenced by the presence of two distinct double bonds: a terminal, monosubstituted double bond and an internal, trisubstituted double bond. This structural feature allows for investigations into regioselectivity and chemoselectivity.
Hydroboration is a powerful synthetic method for the anti-Markovnikov hydration and amination of alkenes. In the context of dienes, the regioselectivity of the boron addition is a key consideration. The hydroboration of this compound would be expected to proceed preferentially at the sterically less hindered terminal double bond.
Research on the hydroboration of 1,3-dienes has shown that catalyst control can achieve high regioselectivity. For instance, cobalt-catalyzed hydroboration can be tuned to favor either 1,2- or 4,3-addition, depending on the ligand employed. nih.gov While this compound is a 1,5-diene, the principles of steric and electronic control are transferable. The less substituted C1-C2 double bond is the more likely site of initial hydroboration.
The general mechanism of hydroboration involves the concerted addition of a B-H bond across the double bond. masterorganicchemistry.com For this compound, this would lead to an organoborane intermediate with the boron atom attached to the C1 position. Subsequent oxidation or amination would yield the corresponding primary alcohol or amine.
Table 1: Regioselectivity in the Hydroboration of Dienes with Different Catalysts
| Diene Substrate | Catalyst System | Major Product | Regioselectivity (Major:Minor) | Reference |
| 2,4-disubstituted 1,3-diene | [((R,R)-MeO-BIBOP)Co]+[BARF]− | 4,3-hydroboration product | >98:2 | nih.gov |
| 1,3-octadiene | [(i-PrDuPhos)Co]+[BARF]− | 4,3-hydroboration product | 82:18 | nih.gov |
| 2-substituted 1,3-dienes | Iron-based catalyst | 4,1-hydroboration product | High | rsc.org |
Hydroalkylation and Hydroamination Reactions
Hydroalkylation and hydroamination reactions of dienes provide direct routes to more complex molecular architectures. The intermolecular hydroalkylation of acyclic 1,3-dienes has been achieved with high enantioselectivity using palladium catalysts. nih.govacs.org These reactions typically involve the addition of an activated C-pronucleophile across one of the double bonds. For this compound, the reaction would likely occur at the terminal double bond.
Intermolecular hydroamination of 1,3-dienes has been developed to produce both allylic and homoallylic amines, with regioselectivity controlled by the choice of catalyst and reaction conditions. nih.gov Rhodium-catalyzed hydroamination, for example, can be directed to yield the anti-Markovnikov product. nih.gov Gold-catalyzed hydroamination of 1,3-dienes has also been reported to efficiently produce allylic amines. organic-chemistry.org While these examples are for conjugated dienes, they illustrate the potential for catalytic control in the hydroamination of this compound.
The mechanism of these reactions often involves the formation of a metal-allyl intermediate. libretexts.org The regioselectivity is then determined by the subsequent nucleophilic attack of the amine or carbanion.
Hydrosilylation of dienes is a valuable method for the synthesis of organosilicon compounds. The selective hydrosilylation of conjugated dienes has been a challenge, with 1,4-addition often competing with 1,2-addition. nih.gov However, platinum catalysts have been developed that favor 1,2-hydrosilylation, leading to the formation of butenylsilane products. nih.gov In the case of this compound, the terminal double bond would be the expected site of selective hydrosilylation due to its lower steric hindrance.
The mechanism of hydrosilylation can proceed through various pathways, including the Chalk-Harrod and modified Chalk-Harrod mechanisms, which involve oxidative addition of the Si-H bond to the metal center, followed by insertion of the alkene and reductive elimination.
Oxidative Cyclizations and Functionalizations
The 1,5-diene motif in this compound makes it an ideal substrate for oxidative cyclization reactions to form substituted tetrahydrofurans. beilstein-journals.orgbohrium.com These reactions, often mediated by transition metals such as ruthenium or osmium, proceed with a high degree of diastereoselectivity. beilstein-journals.orgnih.gov
The mechanism of the oxidative cyclization of 1,5-dienes is believed to involve a [3+2] cycloaddition of a metal-oxo species to one of the double bonds, followed by an intramolecular oxidative addition of the second double bond to form a cyclic metal intermediate. researchgate.net Subsequent hydrolysis releases the tetrahydrofuran (B95107) diol product. researchgate.net The stereochemistry of the final product is determined by the geometry of the starting diene. beilstein-journals.org
Table 2: Examples of Oxidative Cyclization of 1,5-Dienes
| Diene Substrate | Reagent | Product | Yield | Reference |
| C2-symmetric 1,5-diene | OsO4 | 2,3,4,5-tetra-substituted THF diol | 84% | nih.gov |
| Chiral auxiliary-derived 1,5-diene | NaMnO4 | trans-THF diol | 73% | nih.gov |
| Geranyl acetate | KMnO4 | Dihydroxylinalool oxide | - | researchgate.net |
Cross-Dimerization and Oligomerization Reactions
The presence of two double bonds in this compound allows for its participation in cross-dimerization and oligomerization reactions. These reactions can be catalyzed by a variety of transition metal complexes, including those of zirconium, titanium, and hafnium. nih.govresearchgate.netnih.gov
The mechanism of metallocene-catalyzed oligomerization typically involves the insertion of the alkene into a metal-hydride or metal-alkyl bond, followed by chain propagation through further alkene insertions. nih.gov Chain termination can occur via β-hydride elimination, leading to the formation of a dimeric or oligomeric product. nih.gov The structure of the resulting products can be influenced by the catalyst structure and reaction conditions. mdpi.com
Isomerization and Skeletal Rearrangements
The double bonds in this compound can undergo isomerization under various conditions, including basic, acidic, or metal-catalyzed catalysis. thieme-connect.de A common isomerization for non-conjugated dienes is the migration of the double bonds to form a conjugated system. For this compound, this would lead to the formation of various isomers of 2-methyloctadiene, such as 2-methylocta-2,6-diene or 2-methylocta-2,4-diene.
Transition metal complexes, such as those of palladium, rhodium, and ruthenium, are effective catalysts for the isomerization of unconjugated dienes. thieme-connect.de The mechanism can proceed through either a metal-hydride addition-elimination pathway or via a π-allylmetal hydride intermediate. thieme-connect.de Selective E to Z isomerization of conjugated dienes has also been demonstrated using a dinuclear palladium complex. nih.gov
Electrophilic and Nucleophilic Additions to this compound
The reactivity of this compound in addition reactions is dictated by the presence of its two carbon-carbon double bonds. As an unsymmetrical and non-conjugated diene, the two double bonds exhibit different reactivities towards electrophiles.
Electrophilic Addition
Electrophilic addition to this compound is expected to proceed regioselectively, following Markovnikov's rule. This principle states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide attaches to the more substituted carbon. This is due to the formation of a more stable carbocation intermediate. scribd.com
The this compound molecule has two double bonds: one at the C1-C2 position and another at the C5-C6 position.
Addition to the C1-C2 double bond: This is a disubstituted double bond. Protonation at C1 leads to the formation of a more stable tertiary carbocation at C2.
Addition to the C5-C6 double bond: This is a disubstituted double bond as well. Protonation at either C5 or C6 would lead to the formation of a secondary carbocation.
Given the greater stability of the tertiary carbocation, the C1-C2 double bond is expected to be more reactive towards electrophiles. The reaction with an electrophile like hydrogen bromide (HBr) is predicted to yield predominantly the product of addition across the C1-C2 double bond.
Table 1: Predicted Products of Electrophilic Addition of HBr to this compound
| Reactant | Reagent | Predicted Major Product | Predicted Minor Product |
| This compound | HBr | 2-Bromo-2-methyloct-5-ene | 6-Bromo-2-methyloct-1-ene |
Nucleophilic Addition
Nucleophilic addition to unactivated alkenes and dienes, such as this compound, is generally not a favorable reaction. The electron-rich nature of the double bonds repels nucleophiles. Such reactions typically require the presence of strong activating groups, which are absent in this molecule. However, under specific conditions with highly reactive nucleophiles, addition might be forced, but these are not common pathways.
Radical Reactions and Photochemical Transformations of Dienes
Beyond ionic additions, dienes can undergo reactions involving radical intermediates and photochemical excitation.
Radical Reactions
The free-radical addition of hydrogen bromide to alkenes, typically initiated by peroxides, proceeds via an anti-Markovnikov mechanism. chemistrysteps.com This is because the bromine radical (Br•) adds first to the double bond to generate the most stable carbon radical intermediate. masterorganicchemistry.com
In the case of this compound, the addition of a bromine radical to the C1-C2 double bond would preferentially occur at the C1 position to form a more stable tertiary radical at C2. Subsequent abstraction of a hydrogen atom from HBr would yield the anti-Markovnikov product. A similar analysis applies to the C5-C6 double bond, where the radical intermediate would be secondary. The reaction is expected to favor the formation of the more stable tertiary radical.
Table 2: Predicted Major Product of Radical Addition of HBr to this compound
| Reactant | Reagent | Predicted Major Product |
| This compound | HBr, ROOR (peroxide) | 1-Bromo-2-methyloct-5-ene |
Photochemical Transformations
Dienes can undergo a variety of photochemical reactions upon irradiation with light. These transformations include cis-trans isomerizations, cycloadditions, and rearrangements. researchgate.net
[2+2] Cycloaddition: Upon photosensitization, dienes can undergo [2+2] cycloaddition reactions to form vinylcyclobutane derivatives. nih.gov This type of reaction could potentially occur intramolecularly in this compound, leading to the formation of a bicyclic product, or intermolecularly with another diene molecule.
Di-π-Methane Rearrangement: This is a photochemical rearrangement of a 1,4-diene to form a vinylcyclopropane. scribd.comwikipedia.org The structure of this compound does not fit the typical 1,4-diene pattern required for this specific rearrangement. However, other photochemical rearrangements could be possible depending on the reaction conditions.
Cis-Trans Isomerization: The C5-C6 double bond in this compound can exist as either the cis (Z) or trans (E) isomer. Photochemical irradiation can provide the energy to overcome the rotational barrier of the double bond, leading to isomerization between the two forms. researchgate.net
Theoretical and Computational Studies of 2 Methylocta 1,5 Diene
Quantum Chemical Investigations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methylocta-1,5-diene, such investigations would involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine its optimized molecular geometry, electron distribution, and orbital energies. These studies would elucidate the preferred three-dimensional arrangement of the atoms (conformation) and identify the most stable conformers. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and are crucial for understanding its reactivity.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For this compound, this would involve mapping out the potential energy surfaces for its various possible transformations.
Transition State Characterization
A critical aspect of understanding any chemical reaction is the identification and characterization of the transition state—the highest energy point along the reaction pathway. For reactions involving this compound, such as cycloadditions or rearrangements, computational methods would be employed to locate the geometry of the transition state and calculate its energetic properties. This information is vital for predicting the feasibility and rate of a reaction.
Prediction of Reactivity and Selectivity in Diene Transformations
Theoretical models can be used to predict how this compound will behave in various chemical reactions. By analyzing its electronic structure, such as the energies and shapes of its frontier molecular orbitals (HOMO and LUMO), researchers could predict its reactivity towards different reagents. Furthermore, computational studies could explain and predict the regioselectivity and stereoselectivity of its reactions, providing valuable guidance for synthetic applications.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations can identify stable conformers, molecular dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior over time. An MD simulation of this compound would involve calculating the forces between its atoms and solving the equations of motion to simulate its movements. This would allow for a thorough exploration of its conformational space, revealing the flexibility of the molecule and the transitions between different shapes. Such simulations are crucial for understanding how the molecule's dynamic nature influences its properties and reactivity.
Advanced Spectroscopic and Analytical Methodologies in 2 Methylocta 1,5 Diene Research
Elucidation of Reaction Intermediates and Transient Species
The palladium-catalyzed telomerization of isoprene (B109036) and butadiene to form 2-methylocta-1,5-diene proceeds through a series of transient organometallic intermediates. The identification and characterization of these fleeting species are paramount to understanding the reaction mechanism and controlling the selectivity of the process.
A key intermediate in this catalytic cycle is the palladium-allyl complex. Mechanistic studies of similar palladium-catalyzed reactions of conjugated dienes have provided significant insights. It is proposed that the reaction initiates with the coordination of butadiene and isoprene to a palladium(0) center, followed by oxidative coupling to form a bis(π-allyl)palladium(II) complex. This intermediate is highly reactive and undergoes further transformations.
Computational studies on the telomerization of 1,3-butadiene have shown that the carbon-carbon bond formation between the two diene molecules leads to a stable intermediate. Subsequent protonation of this intermediate results in an equilibrium of different isomeric forms. While direct experimental observation of these intermediates is challenging due to their short lifetimes, techniques such as low-temperature NMR spectroscopy and in-situ IR spectroscopy can be employed to trap and characterize them. For instance, in related palladium-catalyzed reactions, the formation of π-allyl palladium complexes has been confirmed through detailed NMR studies, which reveal the dynamic nature of these intermediates.
Stereochemical Assignment through Advanced NMR Spectroscopy and Chiral Analysis
The presence of a stereocenter in this compound necessitates the use of advanced Nuclear Magnetic Resonance (NMR) techniques to determine the relative and absolute stereochemistry of the molecule. Two-dimensional (2D) NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for this purpose. columbia.edu
NOESY and ROESY experiments provide information about the spatial proximity of protons within a molecule. columbia.eduacdlabs.com An observed NOE or ROE correlation between two protons indicates that they are close in space (typically within 5 Å), which can help in assigning the relative stereochemistry. acdlabs.com For small to medium-sized molecules like this compound, ROESY is often preferred as the Nuclear Overhauser Effect can be close to zero, making detection difficult with a standard NOESY experiment. columbia.edu
The general workflow for stereochemical assignment using these techniques involves:
Full assignment of 1H and 13C NMR spectra: This is achieved using a combination of 1D NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.
Acquisition of NOESY/ROESY spectra: These experiments reveal through-space correlations between protons.
Analysis of cross-peaks: The presence and intensity of cross-peaks in the NOESY/ROESY spectra are used to deduce the relative orientation of substituents around the chiral center. acdlabs.com
In cases where NMR alone is insufficient to determine the absolute configuration, chiral derivatizing agents can be employed. These agents react with the chiral molecule to form diastereomers, which can then be distinguished by NMR, allowing for the determination of the enantiomeric excess and, in some cases, the absolute configuration.
Mass Spectrometry for Mechanistic Pathway Analysis and Product Identification
Mass spectrometry (MS) is an indispensable tool for identifying the products of the telomerization reaction and for gaining insights into the reaction mechanism. Gas chromatography coupled with mass spectrometry (GC-MS) is routinely used to separate and identify the various isomers and byproducts formed during the synthesis of this compound. nih.gov
The mass spectrum of the parent compound and its isomers provides crucial information about their molecular weight and fragmentation patterns. The molecular ion peak confirms the elemental composition, while the fragmentation pattern can help in distinguishing between different structural isomers. For instance, the fragmentation of alkenes in a mass spectrometer often involves allylic cleavage, which can be diagnostic for the position of the double bonds and methyl group in the various isomers of methyloctadiene.
Energy-resolved mass spectrometry (ERMS) can be a powerful technique to differentiate between isomers by analyzing their fragmentation patterns at different collision energies. This can provide a more detailed understanding of the ion structures and fragmentation pathways.
Furthermore, mass spectrometry can be used to study the reaction mechanism by analyzing the incorporation of isotopically labeled substrates. For example, using deuterated isoprene or butadiene can help trace the pathways of atom transfer during the catalytic cycle. The analysis of the mass spectra of the resulting products can reveal how the deuterium atoms are distributed, providing evidence for specific mechanistic steps. Studies on the dimerization of isoprene have utilized GC-MS to identify various cyclic and acyclic products, which can be analogous to the byproducts formed in the telomerization with butadiene. nih.govresearchgate.net
Chiral Chromatography and Other Techniques for Stereoisomer Resolution
The resolution of the enantiomers of this compound is essential for studying their individual properties and for applications where enantiopurity is critical. Chiral chromatography is the most widely used technique for this purpose. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) can be employed.
Chiral Gas Chromatography (GC): Chiral GC is particularly well-suited for the separation of volatile compounds like terpenes. The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. Cyclodextrin-based CSPs are commonly used for the chiral separation of terpenes and their derivatives. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation of the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantioseparation. It can be used for both analytical and preparative scale separations. csfarmacie.czresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability for the resolution of a variety of chiral compounds. researchgate.net The separation can be performed in different modes, including normal-phase, reversed-phase, and polar organic mode, and the choice of the mobile phase is crucial for optimizing the separation. nih.gov
The following table summarizes some of the chiral chromatography techniques applicable to the resolution of terpene stereoisomers:
| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase/Carrier Gas | Application Notes |
| Chiral Gas Chromatography (GC) | Derivatized Cyclodextrins (e.g., β-cyclodextrin) | Helium, Hydrogen | Suitable for volatile terpenes. Optimization of temperature gradient is key. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (Cellulose or Amylose derivatives) | Hexane/Isopropanol (Normal Phase), Acetonitrile/Water (Reversed Phase) | Broad applicability for various chiral compounds. Can be used for preparative separations. |
In addition to chromatographic techniques, enzymatic resolution or the formation of diastereomeric salts followed by fractional crystallization can also be considered for the separation of the enantiomers of this compound, although these methods are often more laborious.
Emerging Applications and Interdisciplinary Research of 2 Methylocta 1,5 Diene
Role in Fine Chemical Synthesis and Specialty Monomers
2-Methylocta-1,5-diene, an acyclic monoterpene isomer, emerges primarily from the palladium-catalyzed telomerization of isoprene (B109036) with butadiene. This process represents a highly atom-efficient method for constructing C8 hydrocarbon skeletons from C4 building blocks. The telomerization reaction can yield a mixture of octadiene isomers, with the specific product distribution being influenced by the catalyst system, ligands, and reaction conditions employed. wikipedia.orgresearchgate.net While the telomerization of dienes is an industrially relevant process for producing functionalized C8 compounds, such as precursors to 1-octene (B94956) and 1-octanol, the isolation and specific utilization of this compound as a distinct fine chemical or specialty monomer are not extensively documented in publicly available research. wikipedia.org
The potential of this compound lies in its two distinct double bonds, which offer sites for further chemical functionalization. However, its role as a targeted intermediate for the synthesis of complex molecules or as a monomer for polymerization appears to be an underexplored area of research. Consequently, while it is a product of fundamental catalytic processes, its dedicated application in the synthesis of fine chemicals remains to be established.
Advanced Materials Development from Diene Precursors
The development of elastomers and thermoplastics from diene precursors is a cornerstone of polymer science, with polyisoprene and polybutadiene (B167195) being key examples. researchgate.net These polymers are valued for their elastic properties, which are derived from the microstructure of the polymer chains. In principle, this compound could serve as a monomer in polymerization reactions. Its incorporation into a polymer backbone could influence the material's properties, such as its glass transition temperature, elasticity, and thermal stability. However, there is a notable absence of specific research in scientific literature and patent databases detailing the polymerization of this compound or the properties of the resulting polymers.
Dienes and their derivatives are sometimes used in the formulation of coatings and adhesives, where they can participate in cross-linking reactions to form durable films and bonds. The reactivity of the double bonds in this compound makes it a theoretical candidate for such applications. Despite this potential, no specific studies or applications have been reported that utilize this compound in the development of coatings or adhesives.
Building Block in Natural Product Synthesis and Analogues (focus on synthetic routes, not biological activity)
The synthesis of complex natural products often relies on the strategic use of small, functionalized building blocks. Diene moieties are common structural features in a wide array of natural products, and various synthetic methods, including cross-coupling reactions, have been developed to construct these motifs. researchgate.netmdpi.com However, a comprehensive review of synthetic routes toward natural products reveals that this compound is not a commonly employed precursor or intermediate. nih.govnih.gov Synthetic chemists typically rely on more readily available or stereochemically defined dienes for constructing complex molecular architectures. As such, there are no documented examples of its use as a key building block in the total synthesis of natural products or their analogues.
Environmental Chemical Behavior and Degradation Pathways (non-toxicological)
The environmental fate of volatile organic compounds (VOCs) like this compound is primarily governed by their reactions with atmospheric oxidants, namely the hydroxyl radical (•OH) during the day and ozone (O₃) during both day and night. While direct experimental kinetic data for this compound is unavailable, its atmospheric reaction rates and lifetime can be estimated using well-established Structure-Activity Relationship (SAR) models. nih.govdntb.gov.uacopernicus.org
Reaction with Hydroxyl Radical (•OH): The addition of •OH is the dominant daytime degradation pathway. The estimated rate constants are calculated based on group reactivity rates. nih.govdntb.gov.ua
Reaction with Ozone (O₃): Ozonolysis is a significant degradation pathway, especially in areas with higher ozone concentrations. The rate is dependent on the substitution pattern of the double bonds. copernicus.org
The atmospheric lifetime (τ) of the compound with respect to each oxidant is calculated as τ = 1 / (k[X]), where k is the reaction rate constant and [X] is the average atmospheric concentration of the oxidant (typical [•OH] ≈ 2 x 10⁶ molecules cm⁻³; typical [O₃] ≈ 7 x 10¹¹ molecules cm⁻³).
| Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
|---|---|---|
| Hydroxyl Radical (•OH) | 1.02 x 10⁻¹⁰ | ~1.4 hours |
| Ozone (O₃) | 2.17 x 10⁻¹⁷ | ~18.5 hours |
Degradation Pathways:
The degradation of this compound leads to the formation of smaller, oxygenated compounds.
OH-Initiated Oxidation: The reaction proceeds via the addition of an •OH radical to one of the double bonds, forming a hydroxyalkyl radical. In the presence of oxygen, this rapidly forms a peroxy radical (RO₂), which can then react further (e.g., with NO) to form stable products such as aldehydes, ketones, and organic nitrates.
Ozonolysis: The reaction with ozone involves the cleavage of the carbon-carbon double bonds. youtube.com
Cleavage of the C1=C2 double bond is expected to yield formaldehyde and 6-methylhept-4-en-1-one .
Cleavage of the C5=C6 double bond is expected to yield propanal and 4-methyl-4-pentenal .
These degradation products can further influence atmospheric chemistry, potentially contributing to the formation of secondary organic aerosol (SOA) and tropospheric ozone.
Future Directions and Challenges in 2 Methylocta 1,5 Diene Chemistry
Sustainable Synthesis Strategies and Circular Economy Approaches for Diene Production
The transition towards a bio-based economy necessitates the development of sustainable methods for producing platform chemicals like 2-Methylocta-1,5-diene. A key challenge is to move away from petrochemical feedstocks and embrace renewable resources and circular economy principles.
Future research in this area will likely focus on:
Metabolic Engineering: The biosynthesis of terpenes in microbial hosts such as E. coli and S. cerevisiae is a rapidly advancing field. By engineering the native mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, it is possible to produce a wide range of terpenoids. The development of a microbial strain capable of producing this compound from simple sugars or other renewable feedstocks would be a significant step towards its sustainable production.
Valorization of Biomass: Lignocellulosic biomass is an abundant and non-food-competing feedstock. Research into the catalytic conversion of biomass-derived platform molecules, such as furfural (B47365) or levulinic acid, into C9 dienes like this compound could provide a sustainable production route.
Circular Economy Approaches: Integrating the production and use of this compound into a circular economy framework involves considering the entire lifecycle of the products derived from it. This includes designing polymers and materials for recyclability and exploring the chemical recycling of waste products back into valuable monomers. The principles of reducing, reusing, and recycling are central to this approach.
Advanced Computational Modeling for Complex Diene Reactivity Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of complex organic molecules. For this compound, advanced computational modeling can provide crucial insights that are difficult to obtain through experimental means alone.
Future computational studies are expected to address:
Reaction Mechanisms: DFT calculations can be used to elucidate the detailed mechanisms of catalytic and non-catalytic reactions involving this compound. This includes mapping potential energy surfaces, identifying transition states, and calculating activation barriers, which can help in understanding the origins of selectivity.
Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and improved catalytic systems. By modeling the interaction of this compound with different catalyst architectures, it is possible to predict their activity and selectivity, thereby guiding experimental efforts.
Predicting Reactivity and Selectivity: Conceptual DFT, which utilizes reactivity indices such as electrophilicity and nucleophilicity, can be employed to predict the most likely sites of reaction in this compound under different conditions. This can be particularly useful for predicting the outcomes of cycloaddition reactions and other pericyclic processes.
| Computational Method | Application in this compound Chemistry | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis | Activation energies, reaction pathways, origins of selectivity |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Enzyme-substrate interactions, role of active site residues |
| Conceptual DFT | Prediction of reactive sites | Electrophilicity/nucleophilicity indices, regioselectivity |
Q & A
Basic Questions
Q. What spectroscopic methods are recommended for characterizing 2-Methylocta-1,5-diene, and how should data be interpreted?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, focusing on chemical shifts for the conjugated diene system (δ 4.8–5.5 ppm for vinyl protons). Infrared (IR) spectroscopy can identify C=C stretching vibrations (~1640 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., m/z = 124 for [M]⁺). For purity, integrate NMR peaks and compare retention times in gas chromatography (GC) with standards. Always report solvent, instrument parameters, and reference compounds .
Q. What synthetic routes are commonly used for this compound, and how are reaction conditions optimized?
- Methodological Answer : A Wittig reaction between 2-methylpent-4-enal and allyl triphenylphosphonium bromide is a standard route. Optimize yields by varying solvents (e.g., THF vs. DCM), reaction temperature (0°C to room temperature), and stoichiometry. Use a 2³ factorial design to test variables: solvent polarity, base strength (e.g., NaH vs. KOtBu), and reaction time. Monitor progress via thin-layer chromatography (TLC) and isolate via distillation (boiling point ~120–125°C) .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Combine GC-MS (≥95% peak area) with elemental analysis (C: theoretical 86.9%, observed ±0.3%). For diastereomeric byproducts, use chiral HPLC with a cellulose-based column. Report melting points (if solid) or refractive indices (liquid; n²⁰_D ~1.425) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in sigmatropic rearrangements?
- Methodological Answer : Perform B3LYP/6-311G(d,p) calculations to model transition states (TS) for Cope or Claisen rearrangements. Analyze TS aromaticity via nucleus-independent chemical shift (NICS) at 1 Å above the ring center. Use natural bond orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., σ→π* stabilization). Compare activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf, vapor pressure) of this compound?
- Methodological Answer : Conduct a meta-analysis of literature data, prioritizing studies with detailed experimental protocols (e.g., calorimetry for ΔHf, static vapor-pressure apparatus). Use statistical tools (e.g., Grubbs’ test) to identify outliers. Replicate conflicting measurements under controlled conditions (e.g., purity >99%, inert atmosphere) and report uncertainties (95% confidence intervals) .
Q. How can factorial experimental designs improve reproducibility in catalytic applications of this compound?
- Methodological Answer : Design a 2⁴ factorial experiment testing catalyst loading (e.g., 1–5 mol%), solvent polarity (toluene vs. DMF), temperature (25–80°C), and substrate ratio (1:1 to 1:3). Use ANOVA to identify significant factors. For organometallic systems, characterize ligand-diene interactions via X-ray crystallography (if crystalline) or EXAFS spectroscopy .
Q. What computational and experimental approaches validate the environmental degradation pathways of this compound?
- Methodological Answer : Simulate ozonolysis or photolysis pathways using Gaussian 16 with M06-2X/cc-pVTZ. Experimentally, expose the compound to UV light (λ = 254 nm) in a photoreactor and analyze products via GC-MS. Quantify half-lives using pseudo-first-order kinetics under varying O₃ concentrations .
Data Reporting and Reproducibility
Q. What minimal data must be reported to ensure reproducibility in this compound studies?
- Methodological Answer : Include synthesis details (reagents, solvents, reaction time/temperature), characterization data (NMR/IR/MS spectra with integration values), purity metrics (GC, elemental analysis), and computational parameters (basis sets, convergence criteria). For catalysis, report turnover numbers (TON) and frequencies (TOF) .
Q. How should researchers handle discrepancies in diene stability across different solvent systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
